Cas no 1105213-31-7 (3-(4-benzylpiperidin-1-yl)-6-(propane-1-sulfonyl)pyridazine)

3-(4-Benzylpiperidin-1-yl)-6-(propane-1-sulfonyl)pyridazine is a specialized pyridazine derivative featuring a benzylpiperidine moiety and a propane sulfonyl group. This compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders. The benzylpiperidine scaffold enhances lipophilicity and membrane permeability, while the sulfonyl group contributes to structural diversity and potential receptor interactions. Its well-defined synthetic pathway allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The compound’s stability under standard laboratory conditions further supports its utility in medicinal chemistry applications.
3-(4-benzylpiperidin-1-yl)-6-(propane-1-sulfonyl)pyridazine structure
1105213-31-7 structure
Product Name:3-(4-benzylpiperidin-1-yl)-6-(propane-1-sulfonyl)pyridazine
CAS No:1105213-31-7
MF:C19H25N3O2S
MW:359.485703229904
CID:5393240
Update Time:2025-06-29

3-(4-benzylpiperidin-1-yl)-6-(propane-1-sulfonyl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-[4-(Phenylmethyl)-1-piperidinyl]-6-(propylsulfonyl)pyridazine
    • 3-(4-benzylpiperidin-1-yl)-6-(propane-1-sulfonyl)pyridazine
    • Inchi: 1S/C19H25N3O2S/c1-2-14-25(23,24)19-9-8-18(20-21-19)22-12-10-17(11-13-22)15-16-6-4-3-5-7-16/h3-9,17H,2,10-15H2,1H3
    • InChI Key: JOXOKFIYXNVVRG-UHFFFAOYSA-N
    • SMILES: C1(N2CCC(CC3=CC=CC=C3)CC2)=NN=C(S(CCC)(=O)=O)C=C1

Experimental Properties

  • Density: 1.193±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 603.6±55.0 °C(Predicted)
  • pka: 2.43±0.10(Predicted)

3-(4-benzylpiperidin-1-yl)-6-(propane-1-sulfonyl)pyridazine Pricemore >>

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Additional information on 3-(4-benzylpiperidin-1-yl)-6-(propane-1-sulfonyl)pyridazine

3-(4-Benzylpiperidin-1-yl)-6-(Propane-1-Sulfonyl)Pyridazine: A Comprehensive Overview

3-(4-Benzylpiperidin-1-yl)-6-(Propane-1-Sulfonyl)Pyridazine, identified by the CAS number 1105213-31-7, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound, often referred to as CAS 1105213-31-7, belongs to the class of pyridazine derivatives, which are known for their unique electronic properties and structural versatility. The molecule consists of a pyridazine ring system, a piperidine moiety substituted with a benzyl group, and a sulfonyl group attached to propane. These structural features contribute to its intriguing chemical behavior and biological activity.

The synthesis of 3-(4-Benzylpiperidin-1-yl)-6-(Propane-1-Sulfonyl)Pyridazine involves a series of intricate organic reactions, including nucleophilic substitutions, cyclizations, and coupling reactions. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, improving yield and purity. The compound's structure has been extensively studied using advanced spectroscopic techniques such as NMR, IR, and X-ray crystallography. These studies have provided valuable insights into its molecular geometry, which is critical for understanding its reactivity and function.

In terms of biological activity, CAS 1105213-31-7 has shown promising results in preliminary in vitro assays. It exhibits moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This suggests potential applications in the development of therapeutic agents for Alzheimer's disease and related conditions. Furthermore, recent studies have explored its anti-inflammatory properties, particularly its ability to modulate cytokine production in immune cells. These findings highlight the compound's potential as an immunomodulatory agent.

The pharmacokinetic profile of 3-(4-Benzylpiperidin-1-yl)-6-(Propane-1-Sulfonyl)Pyridazine has also been investigated in preclinical models. Oral administration in rodents revealed moderate bioavailability and systemic distribution, with significant accumulation observed in the liver and kidneys. These observations underscore the need for further studies to evaluate its toxicity profile and long-term effects on vital organs.

In addition to its biological applications, this compound has garnered interest in materials science due to its unique electronic properties. The pyridazine ring system contributes to its aromaticity and conjugation capabilities, making it a candidate for use in organic electronics. Recent research has explored its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic devices. Initial results indicate that the compound exhibits favorable charge transport properties, though further optimization is required to enhance its efficiency.

The environmental impact of CAS 1105213-31-7 is another area of growing concern. Studies on its biodegradation pathways have revealed that it undergoes slow microbial degradation under aerobic conditions. This raises questions about its persistence in aquatic ecosystems and potential bioaccumulation in marine organisms. Regulatory agencies are increasingly scrutinizing such compounds to ensure their safe use and disposal.

In conclusion, 3-(4-Benzylpiperidin-1-yli)-6-(Propane-

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